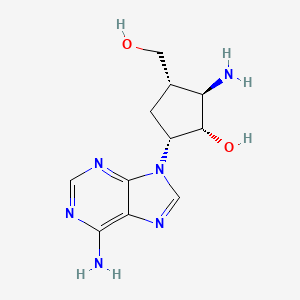
Carbocyclic-3'-amino-ara-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbocyclic-3’-amino-ara-adenosine is a synthetic nucleoside analogue that has garnered significant attention due to its potential therapeutic applications. This compound is structurally similar to naturally occurring nucleosides but features a carbocyclic ring instead of the typical ribose or deoxyribose sugar. This modification enhances its stability and resistance to enzymatic degradation, making it a promising candidate for antiviral and anticancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-amino-ara-adenosine typically involves the construction of the carbocyclic ring followed by the attachment of the adenine base. One common method includes the use of Dieckmann condensation to form the carbocyclic ring, followed by Mitsunobu coupling to attach the adenine base . The reaction conditions often involve the use of sodium hydride in dimethyl sulfoxide (DMSO) as a solvent, which facilitates the deprotonation and acylation processes .
Industrial Production Methods: Industrial production of carbocyclic-3’-amino-ara-adenosine may involve scalable processes such as the use of activated sodium hydride in DMSO for high-yielding reactions. The process is designed to be environmentally benign and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Carbocyclic-3’-amino-ara-adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Commonly employs halogenating agents such as bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of carbocyclic-3’-amino-ara-adenosine, which may exhibit enhanced antiviral or anticancer activities .
Aplicaciones Científicas De Investigación
Carbocyclic-3’-amino-ara-adenosine has a wide range of scientific research applications:
Chemistry: Used as a tool to study nucleoside analogues and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication and its potential as an antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of carbocyclic-3’-amino-ara-adenosine involves its incorporation into viral or cellular DNA, leading to the inhibition of DNA synthesis. This compound targets key enzymes such as DNA polymerase and reverse transcriptase, thereby blocking the replication of viruses and the proliferation of cancer cells . The molecular pathways involved include the disruption of nucleotide metabolism and the induction of apoptosis in target cells .
Comparación Con Compuestos Similares
Arabinofuranosyladenine (ara-A): Another nucleoside analogue with antiviral properties.
Carbovir: A carbocyclic analogue with potent antiviral activity against HIV.
Neplanocin A: Known for its broad-spectrum antiviral potential.
Uniqueness: Carbocyclic-3’-amino-ara-adenosine stands out due to its enhanced stability and resistance to enzymatic degradation compared to other nucleoside analogues. This makes it a more effective and durable therapeutic agent .
Propiedades
Número CAS |
61914-36-1 |
|---|---|
Fórmula molecular |
C11H16N6O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
(1S,2R,3S,5R)-2-amino-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N6O2/c12-7-5(2-18)1-6(9(7)19)17-4-16-8-10(13)14-3-15-11(8)17/h3-7,9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,7-,9-/m1/s1 |
Clave InChI |
WYMIIYMQKKFLES-JXOAFFINSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N)CO |
SMILES canónico |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)


